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Compound Name:
1,2-Benzisothiazole-3-

carboxaldehyde

Cat. No.: B8757571

Get Quote

A comprehensive analysis of 1,2-Benzisothiazol-3(2H)-one, a compound of significant industrial

and research interest. This guide provides a detailed exploration of its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights

for researchers, scientists, and professionals in drug development.

Introduction

The quest for novel therapeutic agents and functional materials frequently leads researchers to

the diverse world of heterocyclic compounds. Among these, the 1,2-benzisothiazole scaffold

has garnered considerable attention due to its wide range of biological activities and

applications. While the initial focus of this guide was intended to be 1,2-Benzisothiazole-3-
carboxaldehyde, a thorough investigation of scientific literature and chemical databases

revealed a scarcity of available spectroscopic data for this specific derivative.

In contrast, the closely related and structurally significant analogue, 1,2-Benzisothiazol-3(2H)-

one, is a well-characterized compound with a wealth of published spectroscopic information.

This compound, often referred to as Benzisothiazolinone (BIT), is a widely used biocide and a
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valuable synthon in medicinal chemistry.[1] Understanding its spectroscopic signature is

paramount for its identification, quality control, and the development of new derivatives.

This guide, therefore, pivots to provide a comprehensive technical overview of the

spectroscopic data of 1,2-Benzisothiazol-3(2H)-one. We will delve into the intricacies of its ¹H

NMR, ¹³C NMR, IR, and MS spectra, providing not just the data itself, but also the underlying

principles and experimental considerations necessary for its accurate interpretation.

Chapter 1: The 1,2-Benzisothiazole Core and the
Significance of 1,2-Benzisothiazol-3(2H)-one
The 1,2-benzisothiazole ring system is a bicyclic heteroaromatic structure where a benzene

ring is fused to an isothiazole ring. This scaffold is a "privileged structure" in medicinal

chemistry, meaning it is a recurring motif in a variety of biologically active compounds. The

specific placement of the nitrogen and sulfur atoms in the five-membered ring imparts unique

electronic and steric properties that are conducive to interactions with biological targets.

1,2-Benzisothiazol-3(2H)-one is a prominent member of this family. Its synthesis is well-

established, often involving the cyclization of 2-mercaptobenzoic acid derivatives.[2] Its primary

commercial application is as a biocide in a wide array of products, including paints, adhesives,

and cleaning agents, owing to its ability to inhibit microbial growth. Furthermore, its chemical

reactivity makes it a versatile starting material for the synthesis of a diverse range of derivatives

with potential therapeutic applications, including antipsychotic agents.[3]

Chapter 2: Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

It provides detailed information about the chemical environment of atomic nuclei, primarily

hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy
Proton NMR provides information on the number of different types of protons, their electronic

environment, and their proximity to other protons.
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A standardized protocol for acquiring the ¹H NMR spectrum of 1,2-Benzisothiazol-3(2H)-one is

as follows:

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL

of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice

of solvent is critical as it must dissolve the sample without contributing interfering signals in

the spectral regions of interest.

Instrument Setup: The spectrum is typically recorded on a spectrometer operating at a

frequency of 300 MHz or higher. Higher field strengths provide better signal dispersion and

resolution.

Data Acquisition: Key parameters to set include the spectral width, acquisition time,

relaxation delay, and the number of scans. For a routine spectrum, 16 to 64 scans are

usually sufficient to achieve a good signal-to-noise ratio.

Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a

Fourier transform, followed by phase and baseline correction. The chemical shifts are

referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Figure 1: General workflow for NMR data acquisition and analysis.

The aromatic region of the ¹H NMR spectrum of 1,2-Benzisothiazol-3(2H)-one is complex due

to the coupling between the four protons on the benzene ring. The expected chemical shifts are

influenced by the electron-withdrawing nature of the fused isothiazolone ring.

Proton Assignment
Chemical Shift (δ,

ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4 ~8.0 - 8.2 d ~8.0

H-5 ~7.5 - 7.7 t ~7.5

H-6 ~7.6 - 7.8 t ~7.5

H-7 ~7.9 - 8.1 d ~8.0

N-H Variable (broad) s -
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Note: The exact chemical shifts and coupling constants can vary slightly depending on the

solvent and the concentration of the sample.

The downfield shift of H-4 and H-7 is attributed to the anisotropic effect of the carbonyl group

and the electron-withdrawing nature of the heteroatoms. The broad singlet for the N-H proton is

characteristic and its chemical shift can be highly variable and concentration-dependent.

¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon framework of a molecule.

The protocol is similar to that for ¹H NMR, with the primary difference being the lower natural

abundance and gyromagnetic ratio of the ¹³C nucleus, which necessitates a greater number of

scans and a longer acquisition time. Proton decoupling is typically employed to simplify the

spectrum to a series of singlets, where each unique carbon atom gives rise to a single peak.

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon

atoms in the molecule.

Carbon Assignment Chemical Shift (δ, ppm)

C=O ~165 - 170

C-3a ~138 - 142

C-4 ~125 - 128

C-5 ~124 - 127

C-6 ~132 - 135

C-7 ~121 - 124

C-7a ~120 - 123

Note: The assignments are based on typical chemical shift ranges for similar structures and

may require 2D NMR experiments (like HSQC and HMBC) for unambiguous assignment.

The carbonyl carbon (C=O) is characteristically found at the most downfield position. The

quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons by their
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generally lower intensity.

Chapter 3: Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a

molecule. It is based on the principle that molecules absorb infrared radiation at specific

frequencies that correspond to the vibrational modes of their bonds.

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR

spectrum of a solid sample.

Sample Preparation: A small amount of the solid 1,2-Benzisothiazol-3(2H)-one is placed

directly onto the ATR crystal.

Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR

beam is passed through the crystal, and the resulting spectrum is recorded.

Background Correction: A background spectrum of the empty ATR crystal is recorded and

subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and

water vapor.

Figure 2: Simplified workflow for ATR-IR spectroscopy.

The IR spectrum of 1,2-Benzisothiazol-3(2H)-one exhibits several characteristic absorption

bands that are diagnostic of its key functional groups.

Vibrational Mode Wavenumber (cm⁻¹) Intensity

N-H Stretch ~3100 - 3300 Medium, Broad

Aromatic C-H Stretch ~3000 - 3100 Medium to Weak

C=O Stretch (Amide) ~1640 - 1680 Strong

C=C Aromatic Stretch ~1580 - 1620 Medium

C-N Stretch ~1300 - 1350 Medium

C-S Stretch ~680 - 720 Weak
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The most prominent feature is the strong absorption band for the carbonyl (C=O) group of the

cyclic amide (lactam). The broadness of the N-H stretching band is indicative of hydrogen

bonding in the solid state.

Chapter 4: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio

(m/z) of ions. It is used to determine the molecular weight of a compound and can provide

information about its structure through fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that often leads to significant

fragmentation, providing a characteristic "fingerprint" for a compound.

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: The sample molecules are bombarded with a high-energy electron beam, which

ejects an electron to form a radical cation known as the molecular ion (M⁺•).

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass

analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion abundance versus m/z.

The mass spectrum of 1,2-Benzisothiazol-3(2H)-one will show a molecular ion peak

corresponding to its molecular weight.

Ion m/z (Nominal Mass) Significance

[M]⁺• 151 Molecular Ion

[M-CO]⁺• 123 Loss of Carbon Monoxide

[C₆H₄S]⁺• 108 Thiophenol Radical Cation

[C₆H₅]⁺ 77 Phenyl Cation
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The molecular ion peak at m/z 151 is a key identifier. The fragmentation pattern, including the

loss of CO and the formation of fragments corresponding to the benzothiophene core, provides

further structural confirmation.

Conclusion
The spectroscopic characterization of 1,2-Benzisothiazol-3(2H)-one provides a unique and

identifiable fingerprint that is essential for its use in research and industry. The combination of

NMR, IR, and MS data allows for unambiguous confirmation of its structure and purity. This

guide has outlined the fundamental principles, experimental protocols, and interpretation of the

key spectroscopic features of this important benzisothiazole derivative. By understanding these

spectroscopic signatures, researchers and drug development professionals can confidently

utilize 1,2-Benzisothiazol-3(2H)-one as a building block for the creation of new and innovative

molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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